molecular formula C12H16Cl2 B1443710 4-tert-Butyl-1,2-bis(chloromethyl)benzene CAS No. 141788-33-2

4-tert-Butyl-1,2-bis(chloromethyl)benzene

Cat. No.: B1443710
CAS No.: 141788-33-2
M. Wt: 231.16 g/mol
InChI Key: ZDRSEVCJTGMTRQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,2-bis(chloromethyl)benzene is an organic compound with the molecular formula C12H16Cl2. It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 2 positions of the benzene ring, and a tert-butyl group is attached to the 4 position. This compound is used as a building block in organic synthesis and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-1,2-bis(chloromethyl)benzene can be synthesized through several methods. One common method involves the chloromethylation of 4-tert-butylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1,2-bis(chloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1,2-bis(chloromethyl)benzene in chemical reactions involves the activation of the chloromethyl groups, which can undergo nucleophilic substitution or other transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-1,2-bis(chloromethyl)benzene is unique due to the presence of two chloromethyl groups, which provide multiple reactive sites for chemical transformations. The tert-butyl group also imparts steric effects that can influence the compound’s reactivity and selectivity in various reactions .

Properties

IUPAC Name

4-tert-butyl-1,2-bis(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRSEVCJTGMTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30770466
Record name 4-tert-Butyl-1,2-bis(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30770466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141788-33-2
Record name 4-tert-Butyl-1,2-bis(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30770466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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